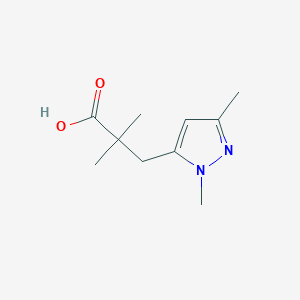
3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Similar in structure but lacks the carboxylic acid group, leading to different reactivity and applications.
1,3-Dimethyl-5-phenylpyrazole: Contains a phenyl group, which imparts different biological activities and chemical properties.
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar in having a carboxylic acid group but differs in the substitution pattern on the pyrazole ring.
Biological Activity
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound can be characterized by its molecular formula C12H19N3O2 and a molecular weight of approximately 239.30 g/mol. It contains a pyrazole moiety, which is known for its diverse biological activities.
Biological Activities
Research indicates that compounds containing the pyrazole structure exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Below are some specific activities associated with this compound:
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The presence of the dimethyl group in the pyrazole ring enhances this inhibitory activity.
Anticancer Properties
Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
The biological activity is primarily attributed to the interaction of the compound with specific molecular targets involved in inflammatory and cancer pathways. These interactions may involve inhibition of protein kinases or modulation of transcription factors.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Anti-inflammatory Effects : A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant COX-2 inhibition in vitro, leading to reduced inflammation in animal models.
- Anticancer Activity : Another study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value indicating potent anticancer activity.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(12(4)11-7)6-10(2,3)9(13)14/h5H,6H2,1-4H3,(H,13,14) |
InChI Key |
XMCUOBYRBBPRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















